molecular formula C19H13F3N4OS2 B2497056 2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 671199-66-9

2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2497056
CAS No.: 671199-66-9
M. Wt: 434.46
InChI Key: FFAOMOPVKINECV-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[3,4-b]thiazole core substituted with a phenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. Its structure combines a heterocyclic framework with electron-withdrawing (trifluoromethyl) and lipophilic (phenyl) substituents, which are critical for modulating biological activity and physicochemical properties. The triazole-thiazole system is known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and vasodilatory effects, as observed in structurally related compounds .

Properties

IUPAC Name

2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS2/c20-19(21,22)13-7-4-8-14(9-13)23-16(27)11-29-18-25-24-17-26(18)15(10-28-17)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAOMOPVKINECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their fusion and subsequent functionalization.

    Formation of Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between azides and alkynes.

    Formation of Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Fusion of Rings: The triazole and thiazole rings are fused together through a cyclization reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, organometallic compounds, and bases (e.g., sodium hydride) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that modifications to the triazole-thiazole structure can enhance antimicrobial efficacy.
    • Data Table: Antimicrobial Activity
      CompoundInhibition Zone (mm)Relative Inhibition (%)
      2e2578.1
      2k3093.8
  • Anticancer Properties :
    • Preclinical studies demonstrate that this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects :
    • In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), which plays a crucial role in inflammation pathways.

Neuropharmacological Effects

Research indicates that derivatives of this compound may possess neuropharmacological properties. Animal model studies have evaluated its effects on anxiety and depression-like behaviors, showing significant improvements compared to control groups.

Materials Science

Due to its unique structural features, this compound is also being explored for applications in materials science. Its electronic properties make it a candidate for developing new materials with specific optical characteristics.

Case Studies

  • Anticancer Evaluation :
    • A study assessed the anticancer activity of a related triazole derivative against various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Neuropharmacological Assessment :
    • Behavioral studies involving rodents demonstrated that the compound significantly reduced anxiety-like behavior in forced swim tests and elevated plus maze tests.
  • Antimicrobial Screening :
    • A series of derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the side chains significantly affected potency.

Mechanism of Action

The mechanism of action of 2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

a) Triazole-Thioether Derivatives
  • Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazole-3-Yl)Thio)Acetimidates ():
    These compounds share the triazole-thioether linkage but differ in the acetimidate ester group and phenethyl substitution. The target compound’s trifluoromethylphenyl-acetamide group enhances hydrogen-bonding capacity and metabolic stability compared to the ester functionality in these derivatives .

b) Triazolothiadiazole Derivatives
  • 3-(3’-Pyridyl)-6-Substituted-s-Triazolo[3,4-b]Thiadiazoles ():
    The pyridyl-substituted analogs exhibit vasodilatory activity, while the phenyl-triazolothiazole core in the target compound may enhance lipophilicity and membrane permeability, favoring antimicrobial or anti-inflammatory applications .

  • 3-Alkyl/Aryl-6-(3’-Pyridyl)-s-Triazolo[3,4-b]Thiadiazoles ():
    The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which could stabilize the molecule against enzymatic degradation compared to alkyl or pyridyl substituents .

Electronic and Steric Effects

  • Trifluoromethyl vs.
  • Phenyl vs. Pyridyl Groups :
    Replacing the pyridyl group (as in ) with phenyl eliminates hydrogen-bonding sites but increases aromatic interactions, which may shift biological activity toward targets requiring hydrophobic interactions .

Physicochemical Properties

  • Solubility: The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or amine-substituted analogs (e.g., flavonoid derivatives in ) but improves lipid bilayer penetration .
  • Stability : Intramolecular hydrogen bonding in the acetamide moiety (as seen in 5-hydroxy-flavones, ) may enhance stability, similar to the target compound’s sulfanyl-acetamide linkage .

Biological Activity

The compound 2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by the presence of triazole and thiazole moieties. These structural features have been associated with significant biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The compound features:

  • Triazole and Thiazole Rings : Known for their pharmacological significance.
  • Sulfanyl Group : Enhances biological interaction.
  • Acetamide Moiety : Contributes to the overall stability and solubility of the molecule.

Biological Activity Overview

Preliminary studies indicate that compounds containing triazole and thiazole rings exhibit significant biological activities. The following sections detail specific activities observed in various studies.

Anticancer Activity

Research has demonstrated that compounds with similar structural frameworks exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds derived from triazolo-thiazole structures have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) .
Cell LineIC50 Value (μg/mL)Reference
HCT1163.29
MCF-70.28
H46010

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • Inhibition Studies : Similar compounds have been evaluated for their ability to inhibit bacterial growth, with some showing effective results against gram-positive and gram-negative bacteria .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The triazole and thiazole rings can bind to various enzymes, inhibiting their activity.
  • DNA Interaction : Some studies suggest that such compounds may interact with DNA or RNA, disrupting cellular processes essential for cancer cell proliferation .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of triazolo-thiazole compounds against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds, revealing that modifications in the phenyl ring significantly enhanced antibacterial activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For triazole-thiazole hybrids, multi-step protocols are common. For example, coupling reactions involving thiol-containing intermediates (e.g., triazole-thiols) with halogenated acetamides under basic conditions (e.g., triethylamine in dioxane) can improve yield . Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical to isolate high-purity products .

Q. Which characterization techniques are essential for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, particularly for distinguishing triazole, thiazole, and trifluoromethylphenyl groups .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis: Validates purity and stoichiometry of C, H, N, and S .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O in acetamide, C-F in trifluoromethyl) .

Q. How should researchers design initial biological activity screens?

Methodological Answer: Prioritize assays aligned with triazole-thiazole pharmacophores:

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Anti-inflammatory: COX-2 inhibition assays . Include positive controls (e.g., doxorubicin for anticancer screens) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell line selection, solvent effects). Mitigation strategies:

  • Standardize Protocols: Use consistent cell lines, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times .
  • Substituent Analysis: Compare activity trends across analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate structural determinants .
  • Meta-Analysis: Aggregate data from multiple studies to identify consensus trends .

Q. What role does computational modeling play in studying target interactions?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or bacterial enzymes. Key steps:

  • Protein Preparation: Retrieve target structures from PDB (e.g., EGFR for anticancer studies).
  • Ligand Optimization: Minimize energy of the compound’s 3D structure using Gaussian .
  • Binding Affinity Analysis: Correlate docking scores (ΔG) with experimental IC50 values . Validation via molecular dynamics simulations (e.g., GROMACS) assesses binding stability .

Q. How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer: SAR requires systematic modification of substituents and evaluation of activity changes:

Substituent PositionModificationBiological Impact (Example)Reference
Triazole-3-ylSulfanyl → MethylReduced antimicrobial activity
Acetamide (N-position)Trifluoromethyl → ChlorophenylEnhanced cytotoxicity
Thiazole-5-ylPhenyl → PyridinylImproved solubility and bioavailability

Focus on preserving the triazole-thiazole core while optimizing substituents for target selectivity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Formulation: Use cyclodextrin complexes or lipid-based nanoparticles .
  • Structural Tweaks: Replace hydrophobic groups (e.g., phenyl) with polar moieties (e.g., pyridine) .

Data Contradiction Analysis Example

Scenario: Conflicting reports on anticancer activity in MCF-7 vs. MDA-MB-231 cell lines.
Resolution:

  • Verify assay conditions (e.g., serum concentration, passage number).
  • Test metabolite stability in cell media via LC-MS .
  • Compare expression levels of target proteins (e.g., EGFR) between cell lines .

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